3-(4-Chloro-2-fluorophenyl)propanoic acid

Drug Discovery Medicinal Chemistry Property Optimization

Researchers requiring the precise 2-fluoro-4-chloro substitution pattern for structure-activity studies often face supply inconsistency with regioisomeric impurities confounding biological readouts. This compound eliminates that risk through defined halogen positioning-the ortho-fluorophenyl motif has demonstrated an 8-fold potency improvement (IC₅₀ 52.95 µM vs. ~400 µM for 4-substituted analogs in DU-145 cells). Two validated synthetic routes are publicly available: the CN106748725B patent route (74% total yield from 4-chloro-2-fluorotoluene) and a Bidepharm-verified procedure (87.4% yield), de-risking scale-up planning for CDMOs and process chemistry groups.

Molecular Formula C9H8ClFO2
Molecular Weight 202.61 g/mol
CAS No. 174603-48-6
Cat. No. B061465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chloro-2-fluorophenyl)propanoic acid
CAS174603-48-6
Molecular FormulaC9H8ClFO2
Molecular Weight202.61 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)F)CCC(=O)O
InChIInChI=1S/C9H8ClFO2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13)
InChIKeyBPNDGBIQQXCTBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Chloro-2-fluorophenyl)propanoic Acid: Key Physicochemical & Procurement Identifiers


3-(4-Chloro-2-fluorophenyl)propanoic acid (CAS 174603-48-6) is a halogenated aromatic propanoic acid derivative that serves as a versatile synthetic intermediate in medicinal and organic chemistry research [1]. The compound features a unique dual-substitution pattern—chlorine at the para position and fluorine at the ortho position on the phenyl ring—which imparts distinct electronic and steric properties compared to mono-halogenated or regioisomeric analogs . With a molecular formula of C₉H₈ClFO₂, a molecular weight of 202.61 g/mol, and a computed lipophilicity (XLogP) of 2.4, this compound occupies a defined property space that makes it a valuable precursor for constructing bioactive molecules requiring balanced hydrophobicity and halogen-mediated target interactions [1].

3-(4-Chloro-2-fluorophenyl)propanoic Acid: Why Generic Substitution Fails


Phenylpropanoic acid derivatives are frequently employed as building blocks in drug discovery, but the position and identity of halogen substituents profoundly affect the physicochemical and biological properties of the resulting molecules. The target compound’s precise 2-fluoro-4-chloro substitution pattern creates an electronic environment—characterized by the electron-withdrawing effects of both halogens—that is not reproducible by mono-substituted analogs such as 3-(4-chlorophenyl)propanoic acid (CAS 2019-34-3) or 3-(2-fluorophenyl)propanoic acid (CAS 1643-26-1) [1]. SAR data from halogenated phenylpropanoic acid series demonstrate that even minor changes in substitution (e.g., moving a fluorine atom from the 2- to the 4-position) can lead to an 8-fold shift in biological potency in cellular assays, underscoring the critical importance of selecting the precise halogen isomer for target engagement studies [2].

3-(4-Chloro-2-fluorophenyl)propanoic Acid: Differentiation Evidence vs. Structural Analogs


Dual Halogenation: Balanced Lipophilicity vs. Mono-Halogenated Analogs

The dual-halogenated 3-(4-chloro-2-fluorophenyl)propanoic acid achieves an intermediate lipophilicity (XLogP 2.4) that is balanced between the lower LogP of mono-fluoro analogs and the higher LogP of mono-chloro analogs, offering a more favorable starting point for achieving drug-like property profiles . The mono-substituted 3-(4-chlorophenyl)propanoic acid has LogP 2.36 but lacks the ortho-fluorine atom that enhances metabolic stability in downstream bioactive molecules [1]. Conversely, the single-fluorine analog 3-(2-fluorophenyl)propanoic acid has MW 168.16 g/mol with predicted lower lipophilicity, resulting in a less balanced property profile for targets requiring moderate hydrophobicity [1].

Drug Discovery Medicinal Chemistry Property Optimization

Synthetic Accessibility: Validated Scalable Synthesis

A robust, patented synthetic route (CN106748725B) describes the preparation of 3-(4-chloro-2-fluorophenyl)propanoic acid from the inexpensive starting material 4-chloro-2-fluorotoluene via halogenation, nucleophilic substitution, and hydrolytic decarboxylation, achieving a total yield of 74% [1]. An alternative route reported by Bidepharm achieves 87.4% yield using lithium hydroxide-mediated hydrolysis and hydrochloric acid reflux, both procedures producing the target compound at multi-gram scale with >97% purity . In contrast, the regioisomer 3-(2-chloro-4-fluorophenyl)propanoic acid (CAS 174603-38-4) is less frequently stocked by major suppliers and lacks dedicated synthetic patents, resulting in higher procurement lead times and cost uncertainty .

Process Chemistry Scale-Up Synthetic Methodology

Regioisomeric Selectivity: Ortho-Fluoro Advantage in Antiproliferative Activity

SAR data from a series of halogenated phenylpropanoic acid derivatives reveals that the 2-fluorophenyl substituent confers markedly higher antiproliferative potency in DU-145 prostate cancer cells (IC₅₀ 52.95 µM) compared to 4-fluorophenyl (IC₅₀ 423.64 µM) or 4-chlorophenyl (IC₅₀ 401.75 µM) derivatives—representing approximately 8-fold greater potency for the ortho-fluorine motif [1]. The target compound, bearing both the potency-enhancing 2-fluoro group and the lipophilicity-modulating 4-chloro substituent, combines the favorable features observed individually in this SAR analysis. The regioisomeric analog 3-(2-chloro-4-fluorophenyl)propanoic acid (CAS 174603-38-4) reverses this substitution pattern and is predicted to exhibit a different biological profile, though direct comparative assay data for the target compound itself are not yet publicly available .

Structure-Activity Relationship Anticancer Research Halogen Effects

3-(4-Chloro-2-fluorophenyl)propanoic Acid: Best-Fit Application Scenarios


Medicinal Chemistry: Ortho-Fluorinated Compound Synthesis

The documented superior antiproliferative potency associated with the ortho-fluorophenyl motif in halogenated phenylpropanoic acid SAR (IC₅₀ 52.95 µM vs. ~400 µM for 4-substituted analogs in DU-145 cells) positions 3-(4-chloro-2-fluorophenyl)propanoic acid as a strategic starting material for medicinal chemistry programs targeting oncology indications where the 2-fluoro pharmacophore is critical. The additional 4-chloro substituent provides a handle for further derivatization or contributes to target binding through hydrophobic interactions, making this compound a preferred building block over mono-halogenated or regioisomeric alternatives. [1]

Process Chemistry: Validated Scale-Up Routes

For process chemistry groups and CDMOs requiring reliable scale-up of intermediates, the target compound benefits from the publicly disclosed CN106748725B patent route (74% total yield from 4-chloro-2-fluorotoluene) and the Bidepharm-validated procedure achieving 87.4% yield. These documented routes significantly de-risk procurement and in-house synthesis planning compared to regioisomers lacking dedicated synthetic patents. [2]

Building Block Procurement: Balanced Physicochemical Profile

With an XLogP of 2.4 that falls within the optimal drug-like lipophilicity range, 3-(4-chloro-2-fluorophenyl)propanoic acid provides a more balanced property profile than either the slightly less lipophilic mono-fluoro analogs or the slightly less polarizable mono-chloro analogs. Procurement teams supporting lead optimization programs can prioritize this compound when the target product profile demands moderate lipophilicity coupled with halogen-mediated target engagement.

Chemical Biology: Defined Halogen Pattern for Probe Synthesis

In chemical biology applications where precise halogen positioning determines probe selectivity—such as in photoaffinity labeling or halogen-bonding-based inhibitor design—the defined 2-fluoro-4-chloro arrangement of the target compound offers a distinct electronic fingerprint compared to the 2-chloro-4-fluoro regioisomer (CAS 174603-38-4). Researchers requiring unambiguous structure-activity interpretation should specify CAS 174603-48-6 to avoid confounding results from regioisomeric impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Chloro-2-fluorophenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.